molecular formula C11H17Cl2N3 B2508417 [1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride CAS No. 2089258-46-6

[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride

Cat. No. B2508417
CAS RN: 2089258-46-6
M. Wt: 262.18
InChI Key: HXOQWYRTTKMXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 2089258-46-6 . It has a molecular weight of 262.18 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (1-isopropyl-1H-benzo[d]imidazol-6-yl)methanamine dihydrochloride . The InChI code is 1S/C11H15N3.2ClH/c1-8(2)14-7-13-10-4-3-9(6-12)5-11(10)14;;/h3-5,7-8H,6,12H2,1-2H3;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, molecular formula, and molecular weight can be found in technical documents or chemical databases .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One study discusses the synthesis and antimicrobial evaluation of certain derivatives, highlighting their potential in addressing bacterial and fungal infections. The study emphasizes the variable degree of activity of these compounds against different microbial strains, suggesting their relevance in developing new antimicrobial agents (Visagaperumal et al., 2010).

Novel Oxadiazole Derivatives from Benzimidazole

Another research focuses on the synthesis of novel oxadiazole derivatives from benzimidazole. This work contributes to the field by providing a series of compounds characterized for potential pharmaceutical applications, thereby extending the chemical and biological utility of the benzimidazole backbone (Vishwanathan & Gurupadayya, 2014).

Anticancer Agents

Further research has been conducted on benzimidazoles bearing the oxadiazole nucleus as anticancer agents. This study synthesizes new compounds under microwave irradiation, showing significant to good anticancer activity in vitro, indicating the potential of these compounds as leads in cancer therapy (Rashid, Husain, & Mishra, 2012).

Molecular Docking Studies

Molecular docking studies of specific compounds have shown their potential interaction with biological targets, further supporting the application of these compounds in drug development and the exploration of their pharmacological importance. This approach provides insights into the molecular basis of compound activity and guides the design of more effective drugs (Venil et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety and hazard information, please refer to the MSDS .

properties

IUPAC Name

(3-propan-2-ylbenzimidazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-8(2)14-7-13-10-4-3-9(6-12)5-11(10)14;;/h3-5,7-8H,6,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOQWYRTTKMXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.